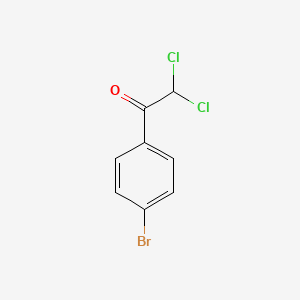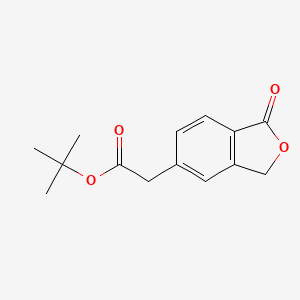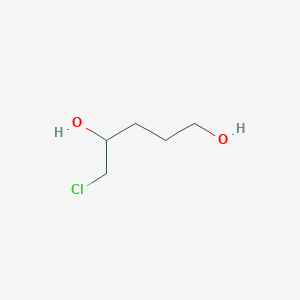
5-Chloro-1,4-pentanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,4-pentanediol is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated diol, meaning it contains both hydroxyl (-OH) groups and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Chloro-1,4-pentanediol can be synthesized through several methods. One common approach involves the chlorination of pentane-1,4-diol. This reaction typically uses chlorine gas (Cl2) in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-1,4-pentanediol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOH, KOtBu, or other nucleophiles.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Pentane-1,4-diol.
Substitution: Various substituted pentane-1,4-diols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,4-pentanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials where chlorinated diols are required.
Wirkmechanismus
The mechanism by which 5-Chloro-1,4-pentanediol exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The hydroxyl groups are converted to carbonyl groups through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The chlorine atom and hydroxyl groups are reduced to form a diol through the transfer of hydrogen atoms from the reducing agent.
Substitution: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Vergleich Mit ähnlichen Verbindungen
Pentane-1,4-diol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromopentane-1,4-diol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
5-Iodopentane-1,4-diol: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to its chlorine and bromine analogs.
Uniqueness: 5-Chloro-1,4-pentanediol is unique due to the presence of both hydroxyl groups and a chlorine atom, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H11ClO2 |
|---|---|
Molekulargewicht |
138.59 g/mol |
IUPAC-Name |
5-chloropentane-1,4-diol |
InChI |
InChI=1S/C5H11ClO2/c6-4-5(8)2-1-3-7/h5,7-8H,1-4H2 |
InChI-Schlüssel |
XFIIZVMUSDFILM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CCl)O)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
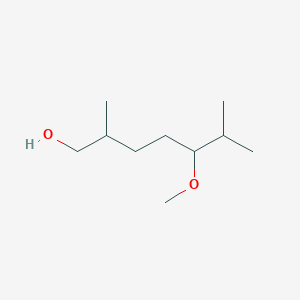


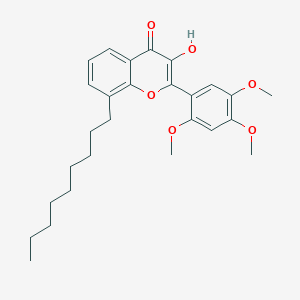
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B8611079.png)
![3,5-Difluoro-4'-propyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8611083.png)

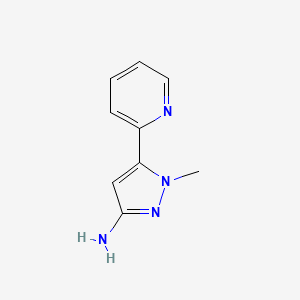
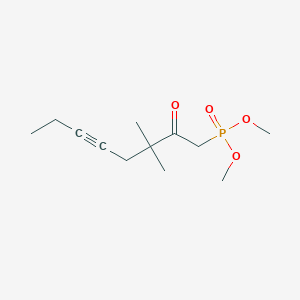

![N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8611116.png)

